![molecular formula C10H10ClNO4S B2980042 4-Chloro-3-[(prop-2-en-1-yl)sulfamoyl]benzoic acid CAS No. 59210-69-4](/img/structure/B2980042.png)

4-Chloro-3-[(prop-2-en-1-yl)sulfamoyl]benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

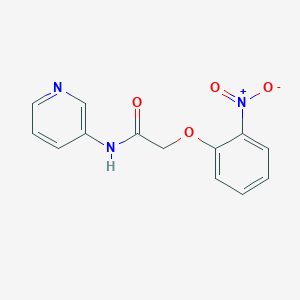

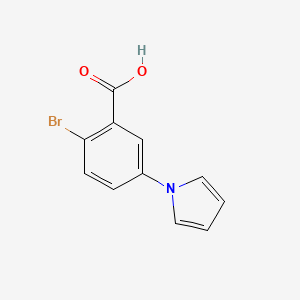

4-Chloro-3-[(prop-2-en-1-yl)sulfamoyl]benzoic acid is a chemical compound with the molecular formula C10H10ClNO4S . It has a molecular weight of 275.71 . The compound is typically stored at room temperature and is available in powder form .

Physical And Chemical Properties Analysis

4-Chloro-3-[(prop-2-en-1-yl)sulfamoyl]benzoic acid is a powder that is stored at room temperature . Unfortunately, specific physical and chemical properties like melting point, boiling point, solubility, and others are not provided in the available resources .Applications De Recherche Scientifique

Carbonic Anhydrase Inhibition

Research into 4-Chloro-3-[(prop-2-en-1-yl)sulfamoyl]benzoic acid derivatives has highlighted their potential as carbonic anhydrase inhibitors, particularly for their application in treating glaucoma. By inhibiting carbonic anhydrase isozymes, CA I, II, and IV, involved in aqueous humor secretion within the eye, these derivatives demonstrate significant promise as topically acting anti-glaucoma agents. Their in vivo activity and prolonged duration of action, as observed in normotensive and glaucomatous rabbits, indicate their potential over clinically used drugs like dorzolamide and brinzolamide. Such derivatives have shown higher affinity for CA I than for the avid isozyme CA II, suggesting a nuanced approach to isozyme-specific inhibition (F. Mincione et al., 2001).

Toxicity Assessment

A study on the toxic properties of several benzoic acid derivatives, including 4-chlorobenzoic acid, in intragastric intake experiments with white laboratory rats revealed that 4-chlorobenzoic acid is classified as moderately hazardous. The research found significant increases in urea concentration and aminotransferase activity upon subchronic administration, indicating a toxic nature with a predominant effect on the hepatorenal system. This study contributes to understanding the safety profile of these compounds in biological systems (L. G. Gorokhova et al., 2020).

Synthetic Applications

Research into the synthesis of highly substituted imidazoles using silica-bonded propylpiperazine N-sulfamic acid as a recyclable solid acid catalyst sheds light on the utility of benzoic acid derivatives in chemical synthesis. This work demonstrates an efficient and simple procedure for preparing silica-bonded propylpiperazine-N-sulfamic acid, employing it as a catalyst for the synthesis of imidazoles under solvent-free conditions. The recyclability of this catalyst, without losing its activity over multiple runs, highlights its potential for sustainable synthetic applications (K. Niknam et al., 2011).

Environmental Impact and Transformation

The environmental impact and transformation mechanisms of UV-filter compounds, including derivatives of benzoic acid like BP-4, have been studied in the context of free chlorine-promoted disinfection. This research uncovered new transformation products and routes, including chlorine substitution and Baeyer-Villiger-Type oxidation, providing insights into the fate of such compounds in water treatment systems. Understanding these mechanisms is crucial for assessing the environmental safety and efficacy of water treatment processes involving chlorination (Ming Xiao et al., 2013).

Propriétés

IUPAC Name |

4-chloro-3-(prop-2-enylsulfamoyl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO4S/c1-2-5-12-17(15,16)9-6-7(10(13)14)3-4-8(9)11/h2-4,6,12H,1,5H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBUFAHXEAXHNTE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNS(=O)(=O)C1=C(C=CC(=C1)C(=O)O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-3-[(prop-2-en-1-yl)sulfamoyl]benzoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(benzo[d][1,3]dioxol-5-yl)-2-((6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)thio)acetamide](/img/structure/B2979961.png)

![5-((4-Benzhydrylpiperazin-1-yl)(4-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2979962.png)

![Tert-butyl N-[(2S)-1-[4-(aminomethyl)triazol-1-yl]propan-2-yl]carbamate](/img/structure/B2979969.png)

![[2-[2-(4-Methoxyphenyl)ethylamino]-2-oxoethyl] 4-formylbenzoate](/img/structure/B2979970.png)

![5-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-2-methylsulfanyl-1,3-benzothiazole](/img/structure/B2979980.png)

![N-({[(4-chlorophenyl)methyl]carbamoyl}(phenyl)methyl)-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamide](/img/structure/B2979981.png)